molecular formula C17H16F2N4OS B12247494 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B12247494
M. Wt: 362.4 g/mol
InChI Key: JGRBJZFPSJYUGJ-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole ring is often synthesized via condensation reactions involving 2-aminothiophenol and appropriate electrophiles .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
  • 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-difluoro-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, piperidine ring, and benzothiazole ring in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C17H16F2N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H16F2N4OS/c18-11-7-12(19)14-13(8-11)25-17(20-14)23-5-3-10(4-6-23)16-22-21-15(24-16)9-1-2-9/h7-10H,1-6H2

InChI Key

JGRBJZFPSJYUGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F

Origin of Product

United States

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